![molecular formula C20H13N3O6 B332321 4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE](/img/structure/B332321.png)
4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE is a complex organic compound with a molecular formula of C20H13N3O6 This compound is known for its unique structure, which includes a pyrazolidinedione core linked to a furan ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE typically involves the condensation of 2-hydroxy-5-nitrobenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-((4-nitrophenyl)diazenyl)benzaldehyde
- 3-Cl-N’-((5-(4-nitrophenyl)-2-furyl)methylene)-1-benzothiophene-2-carbohydrazide
Uniqueness
4-{(Z)-1-[5-(2-HYDROXY-5-NITROPHENYL)-2-FURYL]METHYLIDENE}-1-PHENYL-1H-PYRAZOLE-3,5(2H)-DIONE stands out due to its unique combination of functional groups and structural features. The presence of both a furan ring and a pyrazolidinedione core provides it with distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H13N3O6 |
|---|---|
Molecular Weight |
391.3 g/mol |
IUPAC Name |
(4Z)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H13N3O6/c24-17-8-6-13(23(27)28)10-15(17)18-9-7-14(29-18)11-16-19(25)21-22(20(16)26)12-4-2-1-3-5-12/h1-11,24H,(H,21,25)/b16-11- |
InChI Key |
DJUUZXKLCIZGTG-WJDWOHSUSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)N2 |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)/C(=O)N2 |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)[N+](=O)[O-])O)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-tert-butylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B332238.png)

![5-(4-bromophenyl)-N-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332240.png)
![3-bromo-5-(4-bromophenyl)-N-(butan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332244.png)
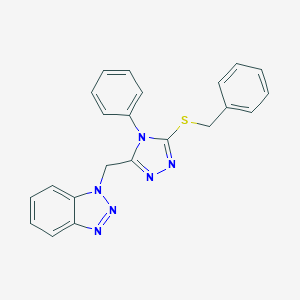
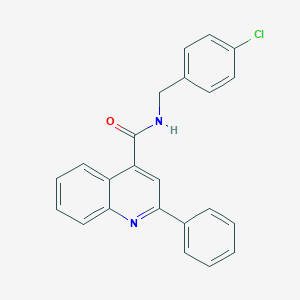
![2-[1-(2-ethoxyanilino)ethylidene]indene-1,3-dione](/img/structure/B332250.png)
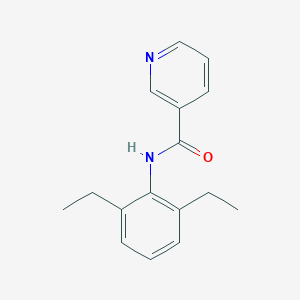
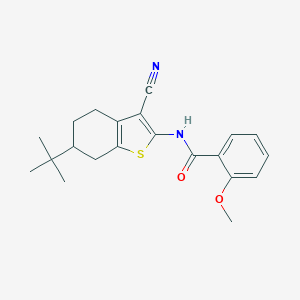
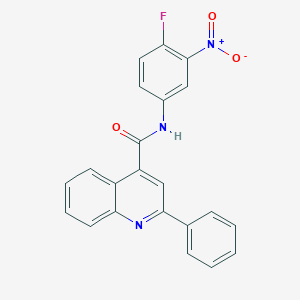
![N-benzyl-5-(4-bromophenyl)-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332257.png)
![5-(4-bromophenyl)-3-chloro-N-(2,5-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332259.png)
![3-(2,4-dichlorophenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B332260.png)

